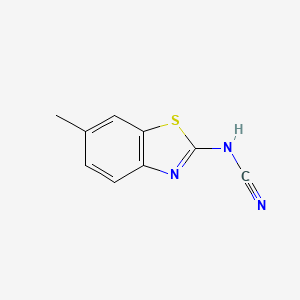

(6-Methyl-1,3-benzothiazol-2-yl)cyanamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92987-73-0 |

|---|---|

Molecular Formula |

C9H7N3S |

Molecular Weight |

189.24 g/mol |

IUPAC Name |

(6-methyl-1,3-benzothiazol-2-yl)cyanamide |

InChI |

InChI=1S/C9H7N3S/c1-6-2-3-7-8(4-6)13-9(12-7)11-5-10/h2-4H,1H3,(H,11,12) |

InChI Key |

TXWAFQDIPWCYOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 6 Methyl 1,3 Benzothiazol 2 Yl Cyanamide

Reactions Involving the Cyanamide (B42294) Functional Group

The cyanamide functional group is a versatile building block in organic synthesis. Its chemistry has seen significant growth, with applications in constructing complex molecular architectures through various reaction manifolds. nih.gov The presence of the electron-withdrawing benzothiazole (B30560) substituent is expected to modulate the reactivity of the cyanamide group in (6-Methyl-1,3-benzothiazol-2-yl)cyanamide.

Cyanamides are known to participate as dipolarophiles in cycloaddition reactions, particularly [3+2] cycloadditions, to form heterocyclic products. nih.gov A common example is their reaction with azide (B81097) dipoles, which yields 4-aminotetrazole adducts. nih.gov In the context of this compound, the nitrile part of the cyanamide would act as the 2π component in the cycloaddition. Azomethine imines are another class of 1,3-dipoles that undergo such reactions, often under thermal or microwave conditions, to produce dinitrogenated heterocycles. beilstein-journals.org

Table 1: Representative Cycloaddition Reactions of Cyanamides

| Dipole | Cyanamide Role | Product Class |

|---|---|---|

| Azides | Dipolarophile | 4-Aminotetrazoles |

| Nitrile Oxides | Dipolarophile | 1,2,4-Oxadiazol-5-imines researchgate.net |

| Azomethine Imines | Dipolarophile | Dinitrogenated heterocycles beilstein-journals.org |

The cleavage of the N-CN bond in cyanamides can enable the synchronized transfer of both the amino and nitrile groups across a carbon-carbon multiple bond in a process known as aminocyanation. mdpi.com This difunctionalization reaction is a powerful tool for creating highly functionalized molecules under both metal-catalyzed and metal-free conditions. mdpi.com For this compound, this would involve the addition of the "(6-methyl-1,3-benzothiazol-2-yl)amino" group and a cyanide group to a substrate like an alkene or alkyne.

N-substituted cyanamides can serve as electrophilic cyanide ([CN]⁺) transfer agents. nih.govmdpi.com This reactivity allows for the cyanation of various nucleophiles. researchgate.netrsc.org Reagents such as N-cyanobenzimidazoles and 1-cyanoimidazole have been developed as safer alternatives to the highly toxic cyanogen (B1215507) bromide for this purpose. mdpi.com Given its structure, this compound could potentially act as a [CN]⁺ donor, transferring the cyanide group to a suitable nucleophile, leaving behind the 2-amino-6-methylbenzothiazole (B160888) fragment. The efficiency of such a transfer would be influenced by the stability of the resulting benzothiazole-based leaving group.

The chemistry of cyanamides also extends into the realm of radical reactions. nih.govmdpi.com The N-CN bond can be cleaved to initiate radical cascades, leading to the formation of complex products. These reactions can be triggered under various conditions, expanding the synthetic utility of cyanamides beyond traditional two-electron pathways. Such radical processes involving this compound could lead to novel intramolecular cyclizations or intermolecular additions, leveraging the stability of the benzothiazole radical intermediate.

Reactivity of the Benzothiazole Core with Cyanamide Substituent

The benzothiazole ring system is a bicyclic heterocycle composed of fused benzene (B151609) and thiazole (B1198619) rings. nih.govwikipedia.org This core is generally stable but can undergo substitution reactions. The reactivity of the benzene portion of the this compound is influenced by both the activating methyl group at the C-6 position and the deactivating nature of the fused thiazole ring with its C-2 cyanamide substituent.

Nucleophilic aromatic substitution reactions are less common on the unsubstituted benzothiazole ring but can occur if the ring is substituted with strong electron-withdrawing groups or a good leaving group (like a halogen). rsc.org For instance, studies on halogeno-1,2,3-benzothiadiazoles show that the position of the halogen and the nature of the nucleophile determine the outcome of the reaction. rsc.org In the case of this compound, direct nucleophilic attack on the benzene ring is unlikely without further activation.

Table 2: Predicted Reactivity of the Benzothiazole Core

| Reaction Type | Influencing Factors | Predicted Outcome |

|---|

Ring-Opening and Rearrangement Processes

While specific studies on the ring-opening and rearrangement of this compound are not extensively documented, the reactivity of related benzothiazole derivatives provides a strong basis for predicting its behavior. The thiazole ring of benzothiazoles is susceptible to nucleophilic attack at the C2 position, which can lead to cleavage of the C-S bond and subsequent ring-opening.

For instance, studies on 2-methyl-6-nitrobenzothiazole (B1346597) have shown that in the presence of a nucleophile such as an alcohol and a metal promoter like silver(I), nucleophilic attack occurs at the C2 carbon of the benzothiazole ring. cardiff.ac.uk This attack leads to the cleavage of the C-S bond, resulting in the opening of the thiazole ring to form a 2-aminobenzenethiol derivative. cardiff.ac.uk A similar mechanism can be proposed for this compound, where a nucleophile would attack the C2 position, facilitated by the electron-withdrawing nature of the attached cyanamide group. The likely outcome would be the formation of a substituted 2-amino-5-methylbenzenethiol (B1267416) derivative.

Table 1: Plausible Ring-Opening Reaction of this compound

| Reactant | Reagents and Conditions | Plausible Product |

| This compound | Nucleophile (e.g., ROH, RNH2), Lewis Acid (e.g., Ag+) | Substituted 2-amino-5-methylbenzenethiol |

Furthermore, rearrangements of the benzothiazole ring system, although less common, can be induced under specific conditions such as high temperatures or photochemical activation. However, without specific experimental data for this compound, any proposed rearrangement pathways remain speculative.

Derivatization and Functionalization Strategies of this compound

The cyanamide functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives with potentially interesting chemical and biological properties. The electrophilic carbon atom of the cyanamide is susceptible to nucleophilic attack, and the nitrogen atoms can participate in cyclization reactions.

The conversion of the cyanamide moiety into amidine and guanidine (B92328) functionalities represents a key derivatization strategy.

Amidines: The synthesis of amidines from cyanamides is a well-established transformation. One of the most common methods is the Pinner reaction, which involves the treatment of the cyanamide with an alcohol in the presence of a strong acid (like HCl) to form an intermediate imidate salt. This salt is then reacted with an amine to yield the corresponding amidine. researchgate.net

Alternatively, amidines can be synthesized directly by the addition of amines to the cyanamide. This reaction can be catalyzed by Lewis acids or copper salts, which enhance the electrophilicity of the cyanamide carbon atom. researchgate.netnih.gov

Table 2: General Methods for the Synthesis of Amidines from this compound

| Method | Reagents and Conditions | Intermediate/Product |

| Pinner Reaction | 1. ROH, HCl (anhydrous)2. R'NH2 | Imidate salt, then Amidine |

| Catalytic Addition | R'NH2, Lewis Acid (e.g., AlCl3) or Cu salt | Amidine |

Guanidines: The cyanamide group is a direct precursor to the guanidine functionality. The most straightforward method for the synthesis of guanidines from this compound is its reaction with a primary or secondary amine. This reaction is often facilitated by the use of a catalyst, such as a Lewis acid (e.g., scandium(III) triflate, ytterbium triflate), which activates the cyanamide towards nucleophilic attack. organic-chemistry.org A patent describes a process where a substituted cyanamide is reacted with ammonia (B1221849) or a substituted amine in the presence of a Lewis acid catalyst to form the corresponding guanidine. google.com

Another approach involves the reaction of the cyanamide with an amine salt, such as an amine hydrochloride, often at elevated temperatures. cdnsciencepub.com Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines have also been developed for the synthesis of trisubstituted guanidines. organic-chemistry.org

Table 3: Selected Methods for the Synthesis of Guanidines from this compound

| Method | Reagents and Conditions | Product |

| Lewis Acid Catalysis | R'R''NH, Sc(OTf)3 or Yb(OTf)3 | Substituted Guanidine |

| Reaction with Amine Salts | R'R''NH·HCl, Heat | Substituted Guanidine |

| Copper Catalysis | R'R''NH, ArB(OH)2, CuCl2·2H2O, bipyridine, O2 | Trisubstituted Guanidine |

The cyanamide group in this compound serves as a valuable synthon for the construction of a variety of novel heterocyclic rings. The reactivity of the cyano group allows for its participation in cyclization reactions with various reagents.

For example, the cyanamide can react with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form substituted pyrimidines. The reaction proceeds through an initial Michael addition of the active methylene compound to the cyanamide, followed by intramolecular cyclization.

Furthermore, the cyanamide moiety can undergo [3+2] cycloaddition reactions with 1,3-dipolar species, such as azides or nitrile oxides, to afford five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively. A study has shown the synthesis of five-membered cyclic guanidines through a cascade [3+2] cycloaddition of organo-cyanamides with α-haloamides. nih.gov

The synthesis of various heterocyclic systems from 2-aminobenzothiazoles, which can be considered as structural analogs, further highlights the potential of the benzothiazole framework in constructing fused ring systems. cdnsciencepub.comgoogle.comoup.com By analogy, the cyanamide derivative could be a precursor to fused heterocycles such as pyrimido[2,1-b]benzothiazoles or triazino[2,1-b]benzothiazoles through appropriate cyclization strategies.

Table 4: Potential Heterocyclic Scaffolds from this compound

| Reactant(s) | Resulting Heterocycle |

| Compound with active methylene group (e.g., malononitrile) | Substituted pyrimidine |

| Azide (e.g., sodium azide) | Tetrazole derivative |

| Nitrile oxide (generated in situ) | Oxadiazole derivative |

| α-Haloamide | Cyclic guanidine |

Advanced Spectroscopic and Structural Elucidation of 6 Methyl 1,3 Benzothiazol 2 Yl Cyanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of (6-Methyl-1,3-benzothiazol-2-yl)cyanamide, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments.

In the ¹H NMR spectrum, the aromatic protons of the benzothiazole (B30560) ring system are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. The methyl group protons at the C6 position would present as a singlet at approximately 2.4 ppm. mdpi.com The specific chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing nature of the cyanamide (B42294) group and the electron-donating effect of the methyl group.

The ¹³C NMR spectrum provides further structural confirmation. researchgate.netnih.gov The carbon atom of the nitrile group (C≡N) is anticipated to resonate in the range of 110-120 ppm. The quaternary carbon of the benzothiazole ring attached to the cyanamide group (C2) would likely appear significantly downfield, around 150-160 ppm. mdpi.com The carbon atoms of the benzene (B151609) ring would have distinct chemical shifts reflecting their substitution pattern. The methyl carbon at C6 would be observed in the aliphatic region, typically around 20-25 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 150-160 |

| C4 | 7.5-7.7 (d) | 120-125 |

| C5 | 7.2-7.4 (dd) | 125-130 |

| C6-CH₃ | 2.4 (s) | 20-25 |

| C7 | 7.8-8.0 (d) | 120-125 |

| C3a | - | 130-135 |

| C7a | - | 150-155 |

Note: Predicted values are based on data from related benzothiazole structures. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net s = singlet, d = doublet, dd = doublet of doublets.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and vibrational modes within this compound.

The most prominent and diagnostic feature in the IR and Raman spectra would be the stretching vibration of the nitrile group (C≡N). This typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. mdpi.com The IR spectrum would also display characteristic bands for the C-H stretching of the aromatic ring and the methyl group in the 2900-3100 cm⁻¹ region. The C=N stretching vibration within the benzothiazole ring is expected around 1600-1650 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ range. nih.gov

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the benzothiazole ring system. researchgate.netnih.gov The C-S stretching vibration, characteristic of the thiazole (B1198619) ring, would likely appear in the lower frequency region of the spectrum, typically around 600-800 cm⁻¹. researchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2900-3000 | 2900-3000 |

| C≡N Stretch (Cyanamide) | 2220-2260 (sharp, intense) | 2220-2260 (strong) |

| C=N Stretch (Benzothiazole) | 1600-1650 | 1600-1650 |

| Aromatic C=C Stretch | 1400-1600 | 1400-1600 |

Note: Predicted frequencies are based on data from related benzothiazole and nitrile-containing compounds. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of this compound, aiding in its structural confirmation. The nominal molecular weight of the compound is 201.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 201. A key fragmentation pathway would likely involve the loss of the cyanamide group (•CN₂), leading to a fragment ion at m/z 161, corresponding to the 6-methyl-1,3-benzothiazol-2-yl cation. Further fragmentation of the benzothiazole ring could occur, for instance, through the loss of a methyl radical (•CH₃) to give a fragment at m/z 146. researchgate.net Another plausible fragmentation involves the cleavage of the thiazole ring, potentially losing HCN or S. The presence of nitrilium cations is also a possibility in the fragmentation of related structures. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 201 | [M]⁺ |

| 161 | [M - CN₂]⁺ |

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry and data from related benzothiazole derivatives. researchgate.netnih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

While specific crystallographic data for this compound is not available, the crystal structure of its precursor, 2-amino-6-methyl-1,3-benzothiazole, provides significant insight into the expected solid-state architecture. nih.gov The benzothiazole ring system is planar. The addition of the cyanamide group at the 2-position is expected to maintain this planarity.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Key Feature | Planar benzothiazole ring system |

Note: Predictions are based on the known crystal structure of 2-amino-6-methyl-1,3-benzothiazole and general principles of crystal engineering. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within this compound. The spectrum is expected to be characterized by absorption bands corresponding to π→π* transitions within the conjugated benzothiazole system.

The absorption spectrum in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) would likely show one or more strong absorption bands in the UV region, typically between 250 and 350 nm. nih.govresearchgate.net The exact position of the maximum absorption (λ_max) and the molar absorptivity (ε) would be dependent on the solvent polarity. The extended conjugation provided by the cyanamide group attached to the benzothiazole core is expected to result in a bathochromic (red) shift compared to the unsubstituted benzothiazole.

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

| Transition | Predicted λ_max (nm) |

|---|

Note: Predictions are based on UV-Vis data for related benzothiazole derivatives. nih.govnih.govresearchgate.netnih.gov

Computational and Theoretical Chemistry of 6 Methyl 1,3 Benzothiazol 2 Yl Cyanamide

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and to optimize the molecular geometry of chemical compounds. For benzothiazole (B30560) derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-31+G(d,p) or 6-311G++(d,p), are utilized to determine the most stable conformation and to analyze bond lengths and angles. nbu.edu.sascirp.orgscirp.org

In studies of related benzothiazole derivatives, geometry optimization using DFT reveals key structural parameters. For instance, the C-C bond lengths in the benzothiazole ring system are typically in the range of 1.457–1.480 Å. nbu.edu.sa The C=N bond length within the thiazole (B1198619) ring can vary depending on the substituent, for example, from 1.294 Å with a COF substituent to 1.341 Å with a 2-pyridyl substituent. nbu.edu.sa These calculations are crucial for understanding the molecule's stability and steric interactions. The initial geometries for these calculations are often created using software like GaussView, followed by unrestricted geometry optimization. nbu.edu.sa

Table 1: Representative Optimized Geometrical Parameters for Benzothiazole Derivatives from DFT Calculations

| Parameter | Bond Length (Å) Range | Basis Set Example | Reference |

| C-C (ring) | 1.457 - 1.480 | 6-311G++(d,p) | nbu.edu.sa |

| C=N (thiazole) | 1.294 - 1.341 | 6-311G++(d,p) | nbu.edu.sa |

Note: The data presented is for analogous benzothiazole derivatives and not specifically for (6-Methyl-1,3-benzothiazol-2-yl)cyanamide.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for determining molecular stability; a smaller gap generally indicates higher reactivity. nbu.edu.sanih.gov

For benzothiazole derivatives, the HOMO-LUMO energy gap has been calculated to be between 3.95 and 4.70 eV. nbu.edu.sa A lower HOMO-LUMO gap suggests a more chemically stable system due to the ease of electron movement in large conjugated systems, which helps in distributing energy across the molecule. nbu.edu.sa Global reactivity descriptors such as chemical hardness (η), softness (s), and electronegativity (χ) can be derived from HOMO and LUMO energies to further quantify reactivity. scirp.org For example, a lower chemical hardness value points to a more reactive molecule. scirp.org

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for Representative Benzothiazole Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) (eV) | Reference |

| Vinyl derivative | - | - | 4.70 | 2.35 | nbu.edu.sa |

| Formyl derivative | - | - | 3.95 | 1.98 | nbu.edu.sa |

| 2-SCH3_BTH | - | - | - | 0.153 | scirp.org |

Note: The data is for analogous benzothiazole derivatives.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. scirp.orgscirp.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (nucleophilic sites), while blue indicates regions of low electron density (electrophilic sites). researchgate.netresearchgate.net

In studies of benzothiazole derivatives, MEP analysis helps in identifying reactive sites. scirp.orgscirp.org For instance, the nitrogen and sulfur atoms in the thiazole ring are often identified as nucleophilic centers. The analysis of the MEP surface allows for the prediction of how the molecule will interact with other reagents and can provide insights into non-covalent interactions like hydrogen bonding. scirp.org This information is crucial for understanding the molecule's biological activity and reaction mechanisms. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental spectra, can aid in the assignment of signals and confirmation of the molecular structure. semanticscholar.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nbu.edu.sa The calculated frequencies are often scaled to account for anharmonicity and to improve agreement with experimental FT-IR spectra. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of molecules. mdpi.comacs.org These calculations can predict the absorption maxima (λ_max) and provide insights into the nature of the electronic transitions, such as π-π* or n-π* transitions. acs.org Machine learning models are also being developed to predict UV-Vis spectra features from molecular structures. nih.gov

Table 3: Theoretical Spectroscopic Prediction Methods for Benzothiazole Derivatives

| Spectroscopic Technique | Computational Method | Basis Set Example | Application | Reference |

| NMR | GIAO | 6-311++G(2d,p) | Chemical Shift Prediction | researchgate.netsemanticscholar.org |

| IR | DFT/B3LYP | 6-311G++(d,p) | Vibrational Frequency Analysis | nbu.edu.sa |

| UV-Vis | TD-DFT | cc-pVDZ | Electronic Transition Analysis | mdpi.com |

Studies on Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediates and transition states. nih.govresearchgate.net For benzothiazole derivatives, DFT calculations can be used to explore the potential energy surfaces of various reactions, such as cycloadditions or nucleophilic substitutions. nih.govresearchgate.netresearchgate.net

For example, in the study of [3+2] cycloaddition reactions involving nitrones and nitroalkenes, DFT has been used to explore the reaction paths and determine the structures of the transition states. researchgate.net These calculations can provide insights into the regioselectivity and stereoselectivity of the reaction. researchgate.net Similarly, the mechanism of reactions like the condensation of 2-aminothiophenol (B119425) with aldehydes to form benzothiazoles can be investigated computationally to understand the role of catalysts and reaction conditions. mdpi.com

Coordination Chemistry and Supramolecular Assembly of 6 Methyl 1,3 Benzothiazol 2 Yl Cyanamide Complexes

Supramolecular Interactions and Crystal Engineering Studies

cannot be addressed with factual, research-based information. Any attempt to generate content for these sections would be speculative and would not meet the standards of scientific accuracy.

It is possible that research on this specific compound exists in proprietary industrial research, patent literature not captured by the search, or is yet to be published. However, based on the currently available public knowledge, the coordination chemistry of (6-Methyl-1,3-benzothiazol-2-yl)cyanamide appears to be an uninvestigated area of chemical research.

Table of Compounds Mentioned

Applications in Chemical Sensing and Molecular Recognition Mechanistic Aspects

Design Principles of Benzothiazole-Based Chemosensors for Ions

The fundamental design of benzothiazole-based chemosensors revolves around a donor-π-acceptor (D-π-A) architecture. acs.orgacs.org In this framework, the benzothiazole (B30560) moiety typically serves as the fluorescent signaling unit (fluorophore) and can act as either an electron donor or part of the conjugated π-system. acs.orgacs.orgnih.gov A specific ion recognition site (receptor) is covalently linked to the benzothiazole core. This receptor is designed to selectively interact with the target ion. nih.govacs.org

For (6-Methyl-1,3-benzothiazol-2-yl)cyanamide, the key components are:

The Benzothiazole Core : This unit provides the essential photophysical properties. nih.gov The presence of a methyl group at the 6-position can modulate the electronic properties of the benzothiazole system, potentially influencing its absorption and emission characteristics.

The Cyanamide (B42294) Group (-N-C≡N) : This group functions as the recognition site. The cyano group is strongly electron-withdrawing, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophilic species. rsc.org This reactive nature is central to its sensing mechanism for anions like cyanide. mdpi.com

Conjugated System : The linkage between the benzothiazole ring and the cyanamide group creates a conjugated system that allows for electronic communication between the recognition site and the fluorophore.

The general principle is that the binding of an ion to the cyanamide receptor induces a significant change in the electronic structure of the entire molecule. This perturbation alters the photophysical properties of the benzothiazole fluorophore, leading to a detectable change in the fluorescence or color of the solution. nih.govspectroscopyonline.com Many sensors are designed to be "turn-on" fluorescent probes, where the initial fluorescence is quenched and is restored upon analyte binding. rsc.orgrsc.org Others operate via a "turn-off" mechanism where fluorescence is quenched upon interaction with the analyte. nih.gov

Mechanistic Basis of Sensing: Nucleophilic Addition, Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT) Quenching

The sensing mechanisms for benzothiazole-based chemosensors are primarily governed by well-understood photophysical processes, including nucleophilic addition, Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT). nih.govmdpi.com

Nucleophilic Addition: This is a key mechanism, especially for the detection of anions like cyanide (CN⁻). mdpi.comnih.gov The cyanide ion is a potent nucleophile that can attack the electrophilic carbon atom of the cyanamide group in this compound. rsc.orgyoutube.com This covalent bond formation disrupts the π-conjugation of the system. nih.gov The resulting adduct has a different electronic structure, which in turn modifies the absorption and emission properties of the molecule, leading to a detectable signal. mdpi.comnih.gov

Intramolecular Charge Transfer (ICT): In D-π-A systems, photoexcitation can lead to the transfer of an electron from the donor part of the molecule to the acceptor part. nih.gov In the case of this compound, the benzothiazole moiety can act as the donor and the electron-withdrawing cyanamide group as the acceptor. This ICT process often leads to a non-fluorescent or weakly fluorescent state, effectively quenching the emission. nih.govrsc.org When a target ion, such as cyanide, reacts with the cyanamide group via nucleophilic addition, the electron-withdrawing nature of this group is diminished. nih.gov This disruption of the ICT pathway can "turn on" the fluorescence of the benzothiazole core, resulting in a significant enhancement of the emission intensity. nih.govrsc.org

Photoinduced Electron Transfer (PET): PET is another common mechanism for fluorescence quenching. mdpi.com It involves the transfer of an electron from a recognition unit to the excited fluorophore (or vice versa), leading to a non-radiative decay pathway. researchgate.net While ICT involves a permanent charge separation in the ground or excited state of a D-A system, PET is a through-space interaction between a separate donor and acceptor. For a molecule like this compound, if the cyanamide group were linked in a way that allowed for efficient through-space electron transfer with the benzothiazole fluorophore, a PET mechanism could be operative. The binding of an ion would alter the redox potential of the recognition site, inhibiting the PET process and restoring fluorescence.

Selectivity and Sensitivity Enhancement Strategies for Cyanide Detection

Achieving high selectivity and sensitivity is paramount for practical chemosensor applications. For cyanide detection using probes analogous to this compound, several strategies are employed.

Selectivity: The high selectivity for cyanide often stems from the specific and irreversible covalent reaction of nucleophilic addition. mdpi.comnih.gov While other anions like fluoride (B91410) (F⁻) or acetate (B1210297) (CH₃COO⁻) are also nucleophilic, the affinity of cyanide for the electrophilic carbon of a cyano or imine group is often significantly higher, allowing for selective detection. eurekaselect.com The reaction conditions, such as the solvent system (e.g., aqueous-organic mixtures) and pH, can be optimized to further enhance selectivity over potential interfering ions. acs.orgnih.gov For instance, some sensors show a strong response to cyanide over a wide pH range, making them robust for real-world applications. nih.gov

Sensitivity: The sensitivity of a fluorescent chemosensor is often quantified by its limit of detection (LOD). Several factors influence the LOD:

High Fluorescence Quantum Yield: The "turn-on" product of the sensing reaction should ideally have a high fluorescence quantum yield to generate a strong signal. rsc.org

Large Stokes Shift: A large separation between the excitation and emission wavelengths helps to minimize self-absorption and background interference, improving the signal-to-noise ratio. rsc.org

Efficient Quenching Mechanism: In the "off" state, the quenching mechanism (ICT or PET) should be highly efficient to ensure a low fluorescence background.

Researchers have developed benzothiazole-based probes with remarkably low detection limits for cyanide, often far below the maximum permissible level set by the World Health Organization (WHO) for drinking water (1.9 µM). nih.govspectroscopyonline.comnih.gov

Table of Reported Benzothiazole-Based Cyanide Probes and their Detection Limits

| Probe Name/Type | Detection Limit (LOD) | Reference |

|---|---|---|

| BID (Benzothiazole-indenedione) | 5.97 nM | nih.gov |

| Phenothiazine/Indolium Sensor | 0.02 µM | rsc.org |

| SU-1 (Benzothiazolium-naphthalenol) | 0.27 nM | spectroscopyonline.com |

| Conjugated Polymer (P1) | 14 ppb (~0.54 µM) | acs.org |

This table presents data for analogous compounds to illustrate the achievable sensitivity.

Fluorescence-Based Sensing Mechanisms and Optical Property Modulation

The modulation of fluorescence is the cornerstone of sensing for these compounds. The interaction with an analyte like cyanide directly influences the emission properties of the benzothiazole fluorophore.

As previously discussed, the primary mechanism is the inhibition of a quenching process like ICT. nih.govrsc.org

"Off" State (Before Cyanide Addition): In its native state, the this compound molecule is designed to be weakly fluorescent. The electron-withdrawing cyanamide group facilitates an ICT pathway upon photoexcitation, which provides a non-radiative decay route for the excited state, thus quenching fluorescence. nih.gov

"On" State (After Cyanide Addition): The nucleophilic addition of a cyanide anion to the cyanamide group creates a new, less electron-withdrawing adduct. nih.govrsc.org This structural change disrupts the ICT pathway. With the non-radiative decay path blocked, the excited benzothiazole core relaxes by emitting a photon, leading to a significant increase in fluorescence intensity—a "turn-on" response. rsc.orgrsc.org

This change in fluorescence is often accompanied by a shift in the emission wavelength. The addition of cyanide alters the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This can result in a blue shift (shift to shorter wavelength) or a red shift (shift to longer wavelength) in the emission spectrum, providing another layer of detection capability. nih.gov For example, a benzothiazole-indenedione based sensor exhibited a notable blue shift in its fluorescence emission upon cyanide binding. nih.gov

Table of Optical Properties for an Analogous Benzothiazole-Based Sensor (BID)

| State | Absorption Max (λabs) | Emission Max (λem) | Visual Observation (Fluorescence) |

|---|---|---|---|

| BID Probe Only | 593 nm | Pink Emission | nih.gov |

| BID + Cyanide | - | 512 nm | Pale Yellow Emission |

This table presents data for an analogous compound to illustrate typical optical property modulation.

Colorimetric Sensing Mechanisms

In addition to fluorescence changes, the electronic perturbations caused by analyte binding can also lead to changes in the UV-visible absorption spectrum, resulting in a visible color change. rsc.org This allows for "naked-eye" detection, which is highly desirable for rapid, on-site screening without the need for sophisticated instrumentation. academie-sciences.fr

The mechanism for colorimetric sensing is directly linked to the ICT process. The ICT band in the absorption spectrum corresponds to the energy required to promote an electron from the donor-rich part of the molecule to the acceptor-rich part. When cyanide binds to the cyanamide group of this compound, it disrupts the D-π-A system. nih.gov This change in the electronic landscape alters the energy of the ICT transition, causing the corresponding absorption band to either disappear or shift significantly. acs.org

For example, the addition of cyanide to a solution of a sensor molecule can cause the solution to change from colored to colorless (hypsochromic shift or bleaching) or to change from one color to another (hypsochromic or bathochromic shift). rsc.orgacs.org A probe based on a phenothiazine/indolium system changed from purple to colorless upon reaction with cyanide. rsc.org Similarly, a conjugated polymer sensor went from yellow-green to colorless in the presence of cyanide. acs.org These visual cues provide a simple and effective method for the qualitative or semi-quantitative detection of the target ion. researchgate.net

Structure Property Relationships in Substituted Benzothiazole Cyanamides

Influence of the Methyl Group on Benzothiazole (B30560) Core Reactivity

The presence of a methyl group at the 6-position of the benzothiazole ring has a distinct impact on the core's reactivity. The methyl group is a well-known electron-donating group through inductive and hyperconjugation effects. This donation of electron density increases the nucleophilicity of the aromatic benzene (B151609) ring, potentially influencing its susceptibility to electrophilic substitution reactions.

Conversely, the thiazole (B1198619) portion of the benzothiazole system is electron-withdrawing. wikipedia.org Theoretical studies on substituted benzothiazoles, using computational methods like Density Functional Theory (DFT), have shown that substituents significantly affect the molecule's electronic structure. scirp.orgnih.gov For instance, the introduction of an electron-donating group can raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation and reaction with electrophiles. nih.gov The precise location of substitution is critical, as literature on benzothiazole derivatives highlights that modifications at the C-2 and C-6 positions are key determinants of their chemical and biological activities. benthamscience.com

Impact of the Cyanamide (B42294) Moiety on Electronic and Steric Properties

The cyanamide group (–N-C≡N) is a unique functional moiety with dual electronic characteristics. It possesses both a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile carbon, making it chemically versatile. researchgate.netnih.gov This duality allows the cyanamide group to act as either an electrophile or a nucleophile depending on the reaction conditions. wikipedia.orgpatsnap.com

The nitrile group is strongly electron-withdrawing, which significantly lowers the electron density on the adjacent amino nitrogen and the C-2 position of the benzothiazole ring. This electronic pull makes the proton on the cyanamide's amino group more acidic compared to typical alkylamines. wikipedia.org

From a steric perspective, the cyanamide group is relatively linear and compact, but its reactivity can be influenced by the steric bulk of the groups attached to it. nih.gov The coordination mode and bonding strength of cyanamides are heavily dependent on their steric and electronic properties. researchgate.net The presence of the cyanamide at the 2-position of the benzothiazole ring activates this position, and the N-CN bond can be cleaved to act as an electrophilic cyanating agent. nih.gov

| Property | Description | Reference |

|---|---|---|

| Electronic Nature | Dual character: Nucleophilic amino nitrogen and electrophilic nitrile carbon. The nitrile group is strongly electron-withdrawing. | researchgate.netnih.gov |

| Reactivity | Can act as a precursor to ureas, guanidines, and various nitrogen-rich heterocycles through nucleophilic additions and cycloadditions. | researchgate.netresearchgate.net |

| Acidity | The amino proton is more acidic than that of simple amines due to the electron-withdrawing nitrile group. | wikipedia.org |

| Steric Profile | Generally linear and compact, though reactivity can be modulated by the size of N-substituents. | nih.gov |

Correlations between Molecular Structure and Chemical Reactivity Profiles

Benzothiazole Nitrogen (N-3): The nitrogen atom in the thiazole ring can act as a nucleophile or a base, and its reactivity is modulated by the substituents.

Cyanamide Group: This group is a key reactive center. The terminal nitrogen of the nitrile can act as a σ-donor in coordination chemistry, while the amino nitrogen is nucleophilic. nih.gov The entire group can participate in cycloaddition reactions or act as an electrophilic cyanating agent. nih.gov

Theoretical studies involving Frontier Molecular Orbitals (FMOs) on similar benzothiazole derivatives show that the distribution of the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) dictates charge transfer properties and reactivity. researchgate.net In many donor-acceptor benzothiazole systems, the HOMO is localized on the donor part of the molecule, while the LUMO is on the acceptor part, facilitating intramolecular charge transfer (ICT). researchgate.net For (6-Methyl-1,3-benzothiazol-2-yl)cyanamide, the methyl-substituted benzene ring acts as a weak donor, while the cyanamide-substituted thiazole portion acts as the acceptor.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate a molecule's structural features with its properties and activities. thaiscience.infochula.ac.th For benzothiazole derivatives, these models have been successfully developed to predict various endpoints. benthamdirect.comresearchgate.net

These models are built by calculating a set of numerical descriptors for a series of molecules and then using statistical methods, like multiple linear regression, to create a mathematical equation linking these descriptors to an observed property. chula.ac.th

Key aspects of QSPR/QSAR modeling for benzothiazoles include:

Molecular Descriptors: These can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). benthamdirect.commdpi.com

Model Development: A dataset of compounds is typically split into a training set to build the model and a test set to validate its predictive power. chula.ac.th

Validation: The robustness of a QSAR/QSPR model is assessed using statistical metrics such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for the external test set (pred_r²). chula.ac.thbenthamdirect.com

| Study Focus | Example Descriptors Used | Key Validation Metrics | Reference |

|---|---|---|---|

| Anticancer Activity (GQSAR) | R1-DeltaEpsilonC (electronic), R1-XKHydrophilic Area (hydrophilic), R2-6 Chain Count (steric/topological) | r² = 0.81, q² = 0.75, pred_r² = 0.70 | chula.ac.th |

| Bcl-XL Inhibition (QSAR) | nThiazoles (topological), nROH (constitutional), HATS6m (geometric), RDF035u (3D-MoRSE), IC4 (information content) | r² = 0.931, Q² = 0.900, r²pred = 0.752 | benthamdirect.com |

| Cytotoxicity (QSAR) | BELp1 (lowest eigenvalue of Burden matrix weighted by polarizability), BEHv6 (highest eigenvalue of Burden matrix weighted by van der Waals volumes) | Not specified in abstract | mdpi.com |

These models provide valuable insights into the structural requirements for a desired property. For this compound, a QSPR model could predict properties like solubility, stability, or specific reaction rates by quantifying the contributions of the methyl and cyanamide groups through relevant descriptors. chula.ac.th The analysis reveals that electronic, hydrophobic, and steric/topological properties are all crucial in determining the behavior of benzothiazole derivatives. chula.ac.thbenthamdirect.com

Future Research Directions and Emerging Trends in Benzothiazole Cyanamide Chemistry

The field of benzothiazole (B30560) chemistry, including derivatives like (6-Methyl-1,3-benzothiazol-2-yl)cyanamide, is undergoing significant evolution. Driven by the demand for novel therapeutic agents, functional materials, and more efficient chemical processes, researchers are exploring innovative strategies in synthesis, catalysis, and application. This article focuses on the emerging trends and future research directions poised to shape the landscape of benzothiazole-cyanamide chemistry.

Q & A

Synthesis and Optimization

Q: What synthetic routes are available for preparing (6-Methyl-1,3-benzothiazol-2-yl)cyanamide, and how can reaction conditions be optimized for higher yields? A: The compound is synthesized via coupling reactions involving intermediates like 2-amino-6-methylbenzothiazole. A common method involves refluxing precursors (e.g., 5-(ethoxymethylene)-4-oxo-2-thioxothiazolidin-3-carboxylic acid) with amines in ethanol for 1.5–2 hours, followed by recrystallization . Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. For example, yields of 55–70% are achievable for structurally related benzothiazole-triazine derivatives under similar conditions .

Structural Characterization

Q: Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound derivatives? A: Infrared (IR) spectroscopy identifies functional groups like cyanamide (-C≡N) and benzothiazole rings. Nuclear magnetic resonance (¹H/¹³C NMR) resolves substituent positions, such as the 6-methyl group and aromatic protons . Elemental analysis further validates purity. For complex derivatives (e.g., IWP-12), high-resolution mass spectrometry (HRMS) or X-ray crystallography may be necessary .

Biological Activity Profiling

Q: What in vitro models are appropriate for evaluating the antimicrobial potential of this compound-based compounds? A: Standardized antimicrobial assays include:

- Disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics to assess bactericidal/fungicidal activity.

Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on aromatic rings show enhanced efficacy, as seen in triazine-benzothiazole hybrids .

Mechanistic and Pharmacological Studies

Q: How can researchers elucidate the mechanism of action of this compound in inhibiting Wnt/β-catenin signaling? A: IWP-12, a derivative containing the 6-methyl-1,3-benzothiazol-2-yl group, inhibits porcupine (PORCN), a key enzyme in Wnt ligand palmitoylation. Methodologies include:

- Luciferase reporter assays to quantify Wnt pathway suppression .

- Cellular thermal shift assays (CETSA) to confirm target engagement.

- Molecular docking to predict binding interactions with PORCN’s active site .

Computational and Structure-Activity Relationship (SAR) Studies

Q: What computational strategies are employed to predict the binding affinity of this compound derivatives with biological targets? A:

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

- Molecular dynamics (MD) simulations model ligand-protein interactions over time, validated by experimental IC₅₀ values .

- QSAR models identify critical substituents (e.g., methyl groups at position 6 enhance hydrophobic interactions) .

Handling and Stability

Q: What precautions are necessary for handling and storing this compound to ensure stability? A:

- Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Use DMSO for solubilization in biological assays (up to 5 mg/mL) .

- Avoid inhalation/ingestion; use fume hoods and PPE during synthesis .

Advanced Applications in Drug Development

Q: How is this compound leveraged in designing kinase inhibitors or anticancer agents? A: The benzothiazole core is a privileged scaffold in kinase inhibitor design. For example:

- CDK1/GSK3β inhibitors : Derivatives with pyridine or nicotinamide moieties show antiproliferative activity .

- Wnt/β-catenin inhibitors : IWP-2 and IWP-12 block Wnt-driven oncogenesis at nanomolar concentrations .

Contradictions and Data Validation

Q: How should researchers address discrepancies in reported biological activities of structurally similar derivatives? A: Cross-validate findings using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.